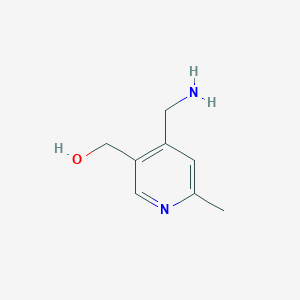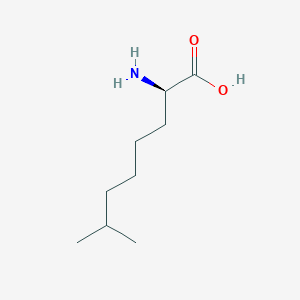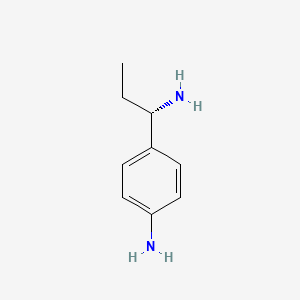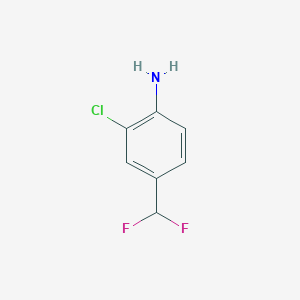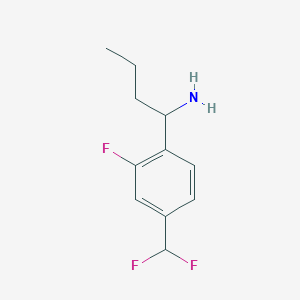
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butan-1-amine backbone with a difluoromethyl and fluorophenyl group attached to it. It is a colorless liquid that is soluble in organic solvents and has a fishy, ammonia-like odor common to amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a haloalkane with ammonia in the presence of a catalyst such as alumina can yield the desired amine . Another method involves the reductive amination of carbonyl compounds using amine dehydrogenases, which can provide high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of protecting groups, such as carbamates, can be employed to protect the amine group during synthesis and then removed under mild conditions . This ensures the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can regenerate the amine group. Substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the manufacture of pesticides, pharmaceuticals, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
n-Butylamine: A primary amine with a similar butan-1-amine backbone but without the difluoromethyl and fluorophenyl groups.
tert-Butylamine: Another isomer of butylamine with a different arrangement of the carbon atoms.
Isobutylamine: An isomer with a branched structure.
Uniqueness
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is unique due to the presence of the difluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3 |
InChI Key |
FBTVAKHTIGLFGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



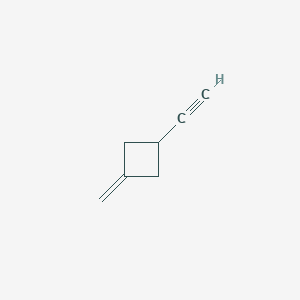
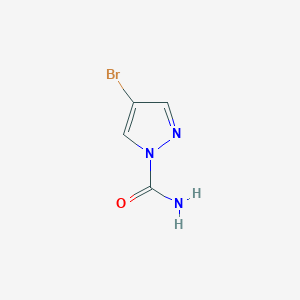
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
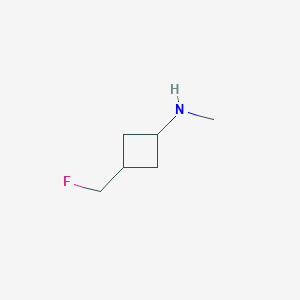
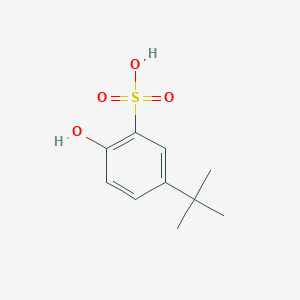
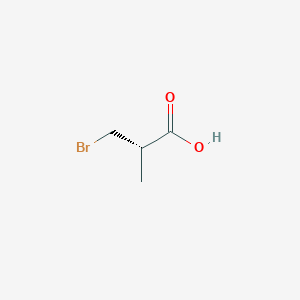
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
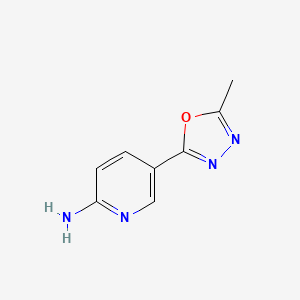
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
